molecular formula C6H13NO B1361244 (2S,5R)-2,5-dimethylmorpholine CAS No. 67804-27-7

(2S,5R)-2,5-dimethylmorpholine

Cat. No. B1361244
CAS RN: 67804-27-7
M. Wt: 115.17 g/mol
InChI Key: RPSYMAMREDJAES-RITPCOANSA-N
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Description

“(2S,5R)-2,5-dimethylmorpholine” is a chemical compound with the CAS Number: 1639924-58-5 . It has a molecular weight of 115.18 and its linear formula is C6H13NO .


Molecular Structure Analysis

The InChI code for “(2S,5R)-2,5-dimethylmorpholine” is 1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 . This indicates the presence of six carbon atoms, thirteen hydrogen atoms, and one nitrogen atom in the molecule .


Physical And Chemical Properties Analysis

“(2S,5R)-2,5-dimethylmorpholine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Carcinogenicity Studies

  • Carcinogenic Effects in Rats : Studies on isomers of nitroso-2,6-dimethylmorpholine (related to 2,5-dimethylmorpholine) showed that different isomers had varying levels of carcinogenic potency in rats, with trans isomers being more potent carcinogens than cis isomers (Lijinsky & Reuber, 1980).

Chemical Analysis and Synthesis

  • Proton Magnetic Resonance Studies : Commercial 2,6-dimethylmorpholine has been analyzed using proton magnetic resonance (PMR), revealing insights into its structural isomers and conformational properties (Booth & Gidley, 1965).
  • Synthesis and Structure Analysis : The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, forming 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, has been studied, providing insights into the crystal structure and reaction mechanisms (Mugnoli et al., 1980).

Pharmacological Research

  • Angiotensin II Receptor Antagonist Synthesis : A study on the synthesis of a novel angiotensin II receptor antagonist involved a compound containing 2,6-dimethylmorpholine, showing potential in antihypertensive and anti-cancer activity (Zheng et al., 2014).

Comparative Carcinogenicity Studies

  • Comparative Carcinogenicity in Different Species : Research comparing the carcinogenic effects of nitroso-2,6-dimethylmorpholine isomers in rats and guinea pigs indicated species-specific differences in tumor development, suggesting distinct mechanisms of activation (Lijinsky & Reuber, 1981).

Neuropharmacology

  • Study on GABA(B) Receptor Agents : The effects of various GABA(B) receptor agents, including (2S)-(+)-5,5-dimethyl-2-morpholineacetic acid, on cocaine and food-seeking behavior were examined, indicating the potential role of these agents in drug addiction treatment (Filip & Frankowska, 2007).

Biochemical Studies

  • Studies on Metal Ions and Receptors : Research on the interaction of Cu(2+) metal ions with polytopic receptors utilized compounds including 2,6-dimethylmorpholine, contributing to understanding the coordination modes and kinetics of metal ion movements (Castillo et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(2S,5R)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348949
Record name (2S,5R)-2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-2,5-dimethylmorpholine

CAS RN

67804-27-7
Record name (2S,5R)-2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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